2-Thiophenecarboxylic acid

Description

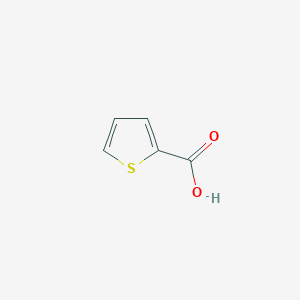

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERYCTSHXKAMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25112-68-9 (hydrochloride salt) | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060177 | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0078 [mmHg] | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-72-0 | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FD00JX53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Thiophenecarboxylic acid basic properties

An In-depth Technical Guide to the Basic Properties of 2-Thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-TCA), a sulfur-containing heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for their determination. All quantitative data is summarized in structured tables for clarity and ease of comparison, and key experimental workflows are visualized using logical diagrams.

Physicochemical Properties

This compound is a light yellow to white crystalline powder at room temperature.[1] Its fundamental physicochemical properties are critical for its application in synthesis and drug formulation. The acidity, melting point, boiling point, and solubility dictate reaction conditions, purification methods, and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₂S | [1] |

| Molecular Weight | 128.15 g/mol | [1] |

| CAS Number | 527-72-0 | [1] |

| pKa | 3.49 (at 25 °C) | [2] |

| Melting Point | 125-127 °C | [2][3][4] |

| Boiling Point | 260 °C | [1][2][4] |

| Water Solubility | 80 g/L (at 20 °C) | [2] |

| General Solubility | Soluble in hot water, ethanol, and ether; slightly soluble in chloroform. | [2][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. Below are the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.8-8.0 | Doublet of doublets | J(H5-H4) ≈ 5.0, J(H5-H3) ≈ 1.2 |

| H3 | ~7.6-7.8 | Doublet of doublets | J(H3-H4) ≈ 3.7, J(H3-H5) ≈ 1.2 |

| H4 | ~7.1-7.3 | Doublet of doublets | J(H4-H5) ≈ 5.0, J(H4-H3) ≈ 3.7 |

| COOH | >12.0 | Broad singlet | - |

| (Note: Shifts are approximate and can vary based on solvent and concentration. Data is based on typical values for substituted thiophenes and carboxylic acids.) |

Table 3: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165-170 |

| C2 | ~133-136 |

| C5 | ~133-135 |

| C3 | ~128-130 |

| C4 | ~127-129 |

| (Note: Shifts are approximate and can vary based on solvent. Data is based on expected values and data from related structures like its methyl esters.)[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by features of the carboxylic acid group and the aromatic thiophene ring.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Strong, Very Broad |

| C-H stretch (Aromatic) | 3080-3120 | Weak-Medium |

| C=O stretch (Carboxylic acid) | ~1669 | Strong, Sharp |

| C=C stretch (Aromatic ring) | 1528, 1432, 1352 | Medium |

| C-O stretch (Carboxylic acid) | 1200-1350 | Strong |

| O-H bend (out-of-plane) | 910-950 | Medium, Broad |

| (Data compiled from references discussing general carboxylic acid spectra and a specific study on 2-TCA.)[6][7] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated system of the molecule.

Table 5: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol | ~250-260 | Not reported |

| Ethanol | ~250-260 | Not reported |

| (Note: The absorption maximum is attributed to the π → π transition of the conjugated thiophene ring and carbonyl group. The exact λmax can vary with solvent polarity.)*[8][9] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount. This section provides detailed methodologies for key experiments.

Protocol for pKa Determination via Potentiometric Titration

This method determines the acid dissociation constant by monitoring pH changes during titration with a standard base.

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, degassed water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

-

100 mL beaker

Methodology:

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. For example, dissolve ~12.8 mg in 100 mL of water. A co-solvent like methanol may be used if solubility is an issue, but the apparent pKa will be affected.

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[3]

-

Initial Acidification: Acidify the sample solution to approximately pH 2.0 by adding 0.1 M HCl. This ensures the complete protonation of the carboxylic acid at the start.[10]

-

Titration Setup: Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. Position the burette containing 0.1 M NaOH to dispense titrant into the solution.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration until the pH reaches approximately 12.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (V_eq).

-

The pKa is the pH at the half-equivalence point (V_eq / 2).

-

Perform the experiment in triplicate and report the average pKa with the standard deviation.

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound (solid powder)

-

Buffer solutions (e.g., pH 1.2, 4.5, 6.8) or purified water

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-TCA to a series of vials containing a known volume of the desired aqueous medium (e.g., 10 mL of buffer). "Excess" means enough solid remains undissolved at equilibrium.[2]

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature. Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand at the same temperature for a short period to let coarse particles settle. Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering through a chemically inert, non-binding syringe filter. This step is critical to avoid including solid particles in the analysis.

-

Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Determine the concentration of 2-TCA in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve must be prepared in the same medium.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Replication: Perform the experiment in at least triplicate for each condition and report the mean solubility and standard deviation.

Caption: Workflow for solubility determination via the shake-flask method.

Synthesis Pathway

This compound can be prepared via several routes. A common and practical laboratory-scale synthesis involves the oxidation of 2-acetylthiophene.

Reaction Scheme: Oxidation of 2-acetylthiophene to this compound.

This transformation is typically achieved using a haloform reaction, where an oxidizing agent like sodium hypobromite (or sodium hypochlorite) is used in a basic solution. The methyl ketone is converted to a carboxylate, which is then protonated in an acidic workup to yield the final carboxylic acid.

Caption: Synthesis of 2-TCA via oxidation of 2-acetylthiophene.

Conclusion

This guide has summarized the essential basic properties of this compound, a compound of significant interest to the pharmaceutical and chemical industries. The presented data on its physicochemical and spectroscopic properties, along with detailed experimental protocols, provides a solid foundation for researchers and developers. The structured tables and workflow diagrams are intended to serve as a quick and reliable reference for laboratory work and further research into the applications of this versatile heterocyclic building block.

References

- 1. 2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR [m.chemicalbook.com]

- 3. This compound | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrazide(2361-27-5) 13C NMR [m.chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. spectrabase.com [spectrabase.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(527-72-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-Thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid, a heterocyclic aromatic compound, serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its thiophene ring imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and detailed analytical methodologies for the characterization and quantification of this compound.

Chemical Structure and Identification

This compound consists of a thiophene ring substituted with a carboxylic acid group at the 2-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Thiophene-2-carboxylic acid |

| CAS Number | 527-72-0[1][2] |

| Molecular Formula | C₅H₄O₂S[1][2] |

| Molecular Weight | 128.15 g/mol [2] |

| Canonical SMILES | C1=CSC(=C1)C(=O)O |

| InChI | InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) |

| Synonyms | 2-Thenoic acid, Thiophene-2-carboxylic acid, 2-Carboxythiophene |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various research and development settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 125-130 °C | [3] |

| Boiling Point | 260 °C | [3] |

| Solubility | Soluble in hot water, ethanol, and ether; slightly soluble in chloroform. | [4] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [5] |

Analytical Methodologies

A variety of analytical techniques are employed for the qualitative and quantitative analysis of this compound. This section provides an overview of the most common methods and their experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). A common isocratic mixture is acetonitrile:water (60:40 v/v) with 0.1% phosphoric acid.[1][6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of 235 nm or 261 nm.[6][7]

-

Injection Volume: 10 µL.[6]

-

Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in the mobile phase. This is further diluted to a working concentration (e.g., 0.1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.[6]

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Detection | UV at 235 nm |

| Expected Retention Time | Varies based on exact conditions, but typically in the early to mid-retention range. |

Spectroscopic Analysis

Spectroscopic methods are invaluable for the structural elucidation and characterization of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 4: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~10-12 | br s | - | -COOH |

| ~7.8 | dd | ~3.8, 1.2 | H5 | |

| ~7.6 | dd | ~5.0, 1.2 | H3 | |

| ~7.1 | dd | ~5.0, 3.8 | H4 | |

| ¹³C NMR | ~167 | s | - | -COOH |

| ~135 | s | - | C2 | |

| ~134 | s | - | C5 | |

| ~128 | s | - | C4 | |

| ~127 | s | - | C3 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: FTIR/Raman Spectroscopy

-

Instrumentation: An FTIR spectrometer with a suitable sample holder (e.g., KBr pellet press) or an FT-Raman spectrometer.

-

Sample Preparation: For FTIR, the sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the solid sample can be analyzed directly.

-

Spectral Range: Typically 4000-400 cm⁻¹.

Table 5: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretching (aromatic)[8] |

| 3000-2500 | O-H stretching (carboxylic acid dimer)[9][10] |

| 1669 | C=O stretching |

| 1528 | C-C stretching (thiophene ring)[8] |

| 1413 | C-C stretching (thiophene ring)[8] |

| 1352 | C-C stretching (thiophene ring)[8] |

| 1320-1210 | C-O stretching[10] |

| 852, 649 | C-S stretching |

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: Hexane or 95% ethanol.

-

Sample Preparation: A dilute solution of the sample is prepared in the chosen solvent.

Table 6: UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) |

| Hexane | ~250-260 |

| 95% Ethanol | ~250-260 |

Note: The λmax can be influenced by the solvent polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is required to increase their volatility.

Experimental Protocol: GC-MS with Derivatization

-

Derivatization: The carboxylic acid group is converted to a more volatile ester or silyl ester. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

-

Dry the sample (1-5 mg) completely.

-

Add 100 µL of pyridine (as a solvent and catalyst) and 100 µL of BSTFA.

-

Heat the mixture in a sealed vial at 60-70°C for 20-30 minutes.

-

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

-

Injector Temperature: Typically 250-280°C.

-

Oven Program: A temperature gradient is used to separate the components, for example, starting at 80°C and ramping up to 280°C.

-

MS Detection: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 50-500.

Biological Activity and Signaling Pathways

Thiophene derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. While research on this compound itself is ongoing, related thiophene compounds have been demonstrated to modulate key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some thiophene derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

VEGFR-2/AKT Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream AKT signaling pathway are critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Certain thiophene-based compounds have been identified as inhibitors of VEGFR-2, leading to the suppression of tumor growth.

Visualizations

Experimental Workflow for Analysis

Logical Relationship of Analytical Techniques

Representative Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. This compound(527-72-0) 1H NMR [m.chemicalbook.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. rsc.org [rsc.org]

- 9. pure.strath.ac.uk [pure.strath.ac.uk]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Thiophenecarboxylic Acid (CAS 527-72-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid, also known as 2-thenoic acid, is a sulfur-containing heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a thiophene ring coupled with a carboxylic acid functional group, imparts a range of valuable properties that have led to its widespread use in the development of pharmaceuticals, advanced materials, and agrochemicals. This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound (CAS 527-72-0), with a focus on its relevance to research and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and synthesis.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 527-72-0 | [1][2][3] |

| Molecular Formula | C₅H₄O₂S | [3][4] |

| Molecular Weight | 128.15 g/mol | [4][5][6] |

| Appearance | White to light yellow or beige crystalline powder | [7] |

| Melting Point | 125-130 °C | [2][5][6][7][8][9] |

| Boiling Point | 260-261 °C | [2][7][8][9] |

| Vapor Pressure | 0.006 mmHg at 25 °C (estimated) | [2] |

| Solubility | Soluble in hot water, ethanol, and ether; slightly soluble in chloroform. | [9] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopy | Key Data and Observations |

| ¹H NMR | In DMSO-d₆, the carboxylic acid proton appears as a broad singlet around 13.06 ppm. The thiophene ring protons show characteristic signals: H5 as a doublet around 7.88 ppm, H3 as a doublet around 7.73 ppm, and H4 as a triplet around 7.18 ppm. |

| ¹³C NMR | In CDCl₃, the carboxylic carbon resonates at approximately 167.76 ppm. The carbon attached to the carboxylic group (C2) appears around 135.06 ppm. |

| Infrared (IR) | A broad band in the 2500-3300 cm⁻¹ region is attributed to the O-H stretching of the carboxylic acid group. A strong absorption for the carbonyl (C=O) stretch is typically observed around 1700 cm⁻¹. Aromatic C-H stretching of the thiophene ring is found in the 3100-3000 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 128. The fragmentation pattern shows a prominent peak at m/z 111, corresponding to the loss of a hydroxyl radical.[10][11] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the oxidation of 2-acetylthiophene. The haloform reaction is a widely used and efficient method for this transformation.[9][12][13]

Synthesis via Haloform Reaction of 2-Acetylthiophene

This protocol details the synthesis of this compound from 2-acetylthiophene using an alkaline sodium hypochlorite solution.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene in a suitable water-immiscible and oxidation-resistant organic solvent (e.g., diethyl ether).

-

Preparation of Hypochlorite Solution: In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.

-

Reaction: Cool the flask containing the 2-acetylthiophene solution in an ice bath. Slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 40°C.

-

Reaction Completion: After the addition is complete, continue stirring. The reaction is considered complete when the temperature of the mixture drops to 25-30°C without external cooling (this may take 0.5 to 4 hours).[12]

-

Quenching: Add a solution of sodium bisulfite to neutralize any excess sodium hypochlorite.[12]

-

Work-up: Transfer the reaction mixture to a separatory funnel and separate the aqueous layer. Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid, which will cause the this compound to precipitate.

-

Extraction: Extract the acidified aqueous layer with diethyl ether. Combine the organic extracts and wash them with water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.[12]

Purification by Recrystallization

The crude this compound can be effectively purified by recrystallization from hot water.

Experimental Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot water to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals, for instance, by pulling air through the Büchner funnel, followed by air-drying on a watch glass or in a desiccator.[14][15]

Analytical Methods

Accurate and reliable analytical methods are essential for quality control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[16][17]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV detection at 235 nm.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to increase the volatility of the carboxylic acid. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[18]

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities.

Anti-inflammatory Activity

Thiophene-based compounds, including derivatives of this compound, are known for their anti-inflammatory properties. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[19][20] For instance, Suprofen, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from this compound.[12]

G-Protein Coupled Receptor (GPCR) Agonism

Derivatives of this compound have been investigated as agonists for G-protein coupled receptors, particularly GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. Agonists of this receptor are being explored as potential therapeutics for type 2 diabetes.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Thiophene derivatives have been designed and synthesized as PPAR modulators, with some showing selectivity for different PPAR subtypes (α, β/δ, and γ). This makes them attractive candidates for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4][7]

Precautionary Measures:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.[5][7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[21]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: If swallowed, call a poison center or doctor.[7]

-

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile reactivity and the diverse biological activities of its derivatives make it a valuable scaffold for the discovery of new therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, offering a solid foundation for researchers and professionals working with this important chemical entity.

References

- 1. biosynth.com [biosynth.com]

- 2. 2-thiophene carboxylic acid, 527-72-0 [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-噻吩甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Thenoic acid | 527-72-0 | FT62260 | Biosynth [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. This compound | 527-72-0 [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound | 527-72-0 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. CN101906092B - Preparation method of this compound - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. benchchem.com [benchchem.com]

- 17. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. mdpi.com [mdpi.com]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Thiophenecarboxylic Acid from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-thiophenecarboxylic acid, a crucial building block in pharmaceuticals and organic materials, directly from thiophene. We will delve into detailed experimental protocols, present comparative quantitative data, and illustrate the core chemical transformations.

Introduction: The Importance of this compound

This compound is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of numerous commercial products. Its derivatives are found in pharmaceuticals, such as the anti-inflammatory drug Suprofen, as well as in organic materials and agrochemicals.[1] The thiophene ring is a bioisostere of the benzene ring, often imparting improved pharmacokinetic properties to drug candidates. Consequently, efficient and scalable methods for the synthesis of this compound are of significant interest to the scientific and industrial communities. This guide focuses on the most prevalent and innovative methods starting from the fundamental precursor, thiophene.

Primary Synthetic Methodologies

The synthesis of this compound from thiophene can be broadly categorized into two main strategies:

-

Direct C-H Activation/Carboxylation: Introducing a carboxyl group directly onto the thiophene ring at the C2 position by activating the C-H bond.

-

Indirect Carboxylation via an Intermediate: First converting thiophene into a more reactive intermediate (e.g., an organometallic species or a 2-halo-derivative) which is then carboxylated.

This guide will cover the following key methods:

-

Metalation with Organolithium Reagents and subsequent Carbonation.

-

Grignard Reaction and subsequent Carbonation.

-

Direct Carboxylation using Lewis Acids.

-

Oxidation of 2-Acetylthiophene (derived from thiophene).

Method 1: Metalation and Carbonation

This is a classic and highly effective method that relies on the deprotonation of thiophene at the most acidic position (C2) using a strong organolithium base, typically n-butyllithium (n-BuLi). The resulting 2-thienyllithium intermediate is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to yield the lithium salt of the carboxylic acid, which is then protonated during aqueous workup.[2][3] The high reactivity of the alpha-carbons of thiophene makes this reaction highly regioselective.[4]

Logical Workflow: Metalation-Carbonation

Caption: Workflow for the synthesis of this compound via metalation.

Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous diethyl ether (25 mL). Thiophene (0.025 mol, 2.1 g) is added to the ether.

-

Metalation: The solution is cooled to -10 °C in an ice-salt bath. A solution of n-butyllithium in hexane (1.03 N, 24.3 mL, 0.025 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 0 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

-

Carbonation: The reaction mixture is then poured slowly onto a slurry of crushed dry ice (solid CO₂) and anhydrous ether. The mixture is stirred until all the dry ice has evaporated.

-

Workup and Isolation: The resulting mixture is hydrolyzed by the slow addition of water (50 mL). The aqueous layer is separated, washed with ether (2 x 20 mL) to remove any unreacted thiophene, and then acidified to pH < 2 with dilute hydrochloric acid. The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be recrystallized from hot water or a suitable organic solvent to yield pure this compound.

Method 2: Grignard Reaction and Carbonation

This method involves the initial formation of a 2-thienyl Grignard reagent. Typically, this is achieved by first halogenating thiophene (e.g., to 2-bromothiophene) and then reacting it with magnesium metal. The resulting organomagnesium compound is then carboxylated using CO₂. Alternatively, direct Grignard formation from tetrachlorothiophene has been reported, activated by 1,2-dibromoethane.[5]

Reaction Pathway: Grignard Synthesis

Caption: Synthesis of this compound via the Grignard reaction.

Experimental Protocol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (0.12 mol, 2.9 g) are placed in anhydrous tetrahydrofuran (THF, 50 mL). A small crystal of iodine is added as an initiator. A solution of 2-bromothiophene (0.1 mol, 16.3 g) in anhydrous THF (50 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Carbonation: The flask is cooled in an ice bath, and a steady stream of dry CO₂ gas is bubbled through the solution with vigorous stirring for 1-2 hours. Alternatively, the Grignard solution can be poured onto an excess of crushed dry ice.

-

Workup and Isolation: The reaction mixture is quenched by the slow addition of 1 M aqueous HCl (150 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are then extracted with a 10% sodium hydroxide solution. The aqueous basic extract is washed with ether, then acidified with concentrated HCl. The resulting precipitate is filtered, washed with cold water, and dried.

-

Purification: Recrystallization from ethanol/water provides the pure product.

Method 3: Direct Carboxylation with Lewis Acids

Direct carboxylation of thiophene can be achieved using CO₂ under pressure in the presence of a Lewis acid. This method avoids the need for pre-functionalization or the use of highly reactive organometallic reagents. Ethylaluminum dichloride (EtAlCl₂) has been shown to be an effective Lewis acid for this transformation, promoting electrophilic attack of CO₂ on the electron-rich thiophene ring.

Reaction Scheme: Lewis Acid-Mediated Carboxylation

Caption: Direct carboxylation of thiophene using a Lewis acid catalyst.

Experimental Protocol

-

Reaction Setup: A solution of thiophene (1.0 mmol) in toluene (2.0 mL) is placed in a high-pressure stainless steel autoclave equipped with a magnetic stir bar.

-

Reaction: A solution of ethylaluminum dichloride (EtAlCl₂) in hexane (1.0 M, 1.0 mL, 1.0 mmol) is added to the autoclave. The reactor is sealed, pressurized with CO₂ to 3.0 MPa, and then heated to 100 °C with stirring for 20 hours.

-

Workup and Isolation: After cooling to room temperature and venting the CO₂, the reaction mixture is carefully poured into ice-cold 1 M HCl. The resulting mixture is extracted with diethyl ether. The combined organic layers are then extracted with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is washed with ether, then acidified with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Method 4: Oxidation of 2-Acetylthiophene

An alternative indirect route begins with the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, which is then oxidized to this compound.[1] A common and effective oxidation method is the haloform reaction, using sodium hypobromite or hypochlorite. More recently, catalytic aerobic oxidation methods have been developed.[6]

Two-Step Synthesis Pathway

Caption: Synthesis of this compound via oxidation of 2-acetylthiophene.

Experimental Protocol (Haloform Reaction)

-

Preparation of Sodium Hypobromite Solution: In a flask cooled to 0 °C, a solution of sodium hydroxide (12 g, 0.3 mol) in water (100 mL) is prepared. Bromine (4.8 mL, 0.093 mol) is added dropwise with vigorous stirring while maintaining the temperature below 10 °C.

-

Oxidation: A solution of 2-acetylthiophene (0.025 mol, 3.15 g) in dioxane (25 mL) is added to the freshly prepared hypobromite solution. The mixture is stirred vigorously at room temperature for 2-3 hours.

-

Workup and Isolation: Excess hypobromite is destroyed by adding a small amount of sodium bisulfite solution. The mixture is then washed with ether to remove bromoform and any unreacted starting material. The aqueous layer is acidified with dilute HCl, and the precipitated this compound is collected by filtration, washed with cold water, and dried.

Quantitative Data Summary

The choice of synthetic route often depends on factors such as desired yield, scale, reagent availability, and tolerance of functional groups. The following tables summarize quantitative data from the literature for various synthetic methods.

Table 1: Metalation and Grignard-based Syntheses

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Metalation | Thiophene, n-BuLi, CO₂ | Diethyl Ether | -10 to RT | 1.5 | ~90% | [2] |

| Grignard | 2-Bromothiophene, Mg, CO₂ | THF | Reflux | ~2 | High | [5] |

| Grignard | Tetrachlorothiophene, Mg, CO₂ | THF | Reflux | N/A | High | [5] |

Table 2: Direct Carboxylation Syntheses

| Method | Catalyst/Medium | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| Lewis Acid | EtAlCl₂ | Toluene | 100 | 3.0 | 20 | 79% (for 2-methylthiophene) | [7] |

| Carbonate | Cs₂CO₃ / Cesium Pivalate | Solvent-free | 300 | N/A | N/A | Low (4.98%) | [8] |

| Ag(I)-Catalyzed | Ag₂CO₃, P(t-Bu)₃, LiOt-Bu | DMF | 60 | 0.1 | 24 | 64% (for methyl thiophene-2-carboxylate) | [9] |

Table 3: Oxidation-based Syntheses

| Starting Material | Oxidation Method | Reagents | Solvent | Yield (%) | Reference |

| 2-Acetylthiophene | Haloform Reaction | NaOH, Br₂ | Dioxane/Water | Typically High | [1] |

| 2-Acetylthiophene | Aerobic Oxidation | Co(OAc)₂, Mn(OAc)₂ | Acetic Acid | >99% Conversion | [6] |

Conclusion

The synthesis of this compound from thiophene can be accomplished through several effective routes.

-

Metalation with n-butyllithium followed by carbonation remains one of the most reliable and high-yielding methods for laboratory-scale synthesis due to its excellent regioselectivity and efficiency.

-

The Grignard reaction provides a robust alternative, particularly when starting from a halogenated thiophene, and is well-suited for larger-scale preparations.

-

Direct carboxylation methods are academically interesting as they represent a more atom-economical approach by activating C-H bonds. However, they often require harsher conditions (high temperature and pressure) or specialized catalysts, and yields can be variable.[7][8]

-

The oxidation of 2-acetylthiophene is a valuable two-step process, especially in industrial settings where the Friedel-Crafts acylation of thiophene is a well-established and cost-effective reaction. Modern catalytic oxidation methods are making this route more environmentally benign.[6]

The selection of the optimal synthetic pathway will depend on the specific requirements of the researcher or organization, balancing factors of yield, cost, safety, environmental impact, and scalability.

References

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated this compound derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Thiophenecarboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid, a sulfur-containing heterocyclic compound, and its derivatives represent a versatile class of molecules with significant applications across various scientific disciplines, particularly in medicinal chemistry and materials science.[1] The thiophene ring system is a bioisostere of the benzene ring and is a privileged scaffold in drug discovery, contributing to a wide range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, and the diverse applications of its derivatives, with a focus on their biological activities and mechanisms of action.

Core Compound: this compound

This compound (2-TCA) is a stable, crystalline solid that serves as a fundamental building block for the synthesis of a multitude of derivatives.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₄O₂S | [3][4] |

| Molecular Weight | 128.15 g/mol | [3][4] |

| CAS Number | 527-72-0 | [2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 125-127 °C | [3] |

| Boiling Point | 260 °C | [3] |

| Water Solubility | Slightly soluble | [2] |

| logP (octanol/water) | 1.446 | [5] |

| pKa | 3.5 |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound and Key Derivatives

The synthesis of this compound and its primary derivatives, such as amides, esters, and hydrazides, can be achieved through various established synthetic routes.

Synthesis of this compound

One common method for the preparation of this compound is the oxidation of 2-acetylthiophene.[2]

Experimental Protocol: Oxidation of 2-Acetylthiophene

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-acetylthiophene in a suitable solvent such as acetic acid.

-

Oxidation: Add an oxidizing agent, such as sodium hypochlorite solution (bleach), dropwise to the solution while maintaining the temperature below 40°C.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess oxidizing agent with a reducing agent like sodium bisulfite.

-

Isolation: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the this compound.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the pure product.

Synthesis of 2-Thiophenecarboxamides

2-Thiophenecarboxamides are typically synthesized by the reaction of this compound with an appropriate amine in the presence of a coupling agent.

Experimental Protocol: Amide Synthesis using a Coupling Agent

-

Activation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an amine base like triethylamine.

-

Amine Addition: To the activated acid, add the desired primary or secondary amine.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer with dilute acid, dilute base, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Synthesis of this compound Esters

Esterification of this compound is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, combine this compound and an excess of the desired alcohol (e.g., methanol or ethanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting ester by distillation or column chromatography.

Synthesis of 2-Thiophenecarbohydrazides

2-Thiophenecarbohydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and are typically prepared from the corresponding esters.

Experimental Protocol: Hydrazinolysis of Esters

-

Reaction Setup: Dissolve the this compound ester in a suitable solvent like ethanol.

-

Hydrazine Addition: Add hydrazine hydrate to the solution.

-

Reaction: Heat the reaction mixture to reflux for several hours until the starting ester is consumed (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature. The product, 2-thiophenecarbohydrazide, will often precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the pure hydrazide.

Biologically Active Derivatives and Their Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antimicrobial and antifungal properties of this compound derivatives. The mechanism of action for some of these compounds involves the disruption of the microbial cell membrane.

Below is a logical workflow for the initial screening and characterization of antimicrobial thiophene derivatives.

Caption: Workflow for antimicrobial screening of thiophene derivatives.

A selection of this compound derivatives with reported antimicrobial activity is presented in Table 2.

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Thiophene carboxamide | Staphylococcus aureus | 16-64 | [6] |

| Thiophene carboxamide | Escherichia coli | 32-64 | [6] |

| Thiophene-based heterocycle | Acinetobacter baumannii | 16-32 | [7] |

| Thiophene-based heterocycle | Escherichia coli | 8-32 | [7] |

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Anti-inflammatory Activity: COX Inhibition

Certain derivatives of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The non-steroidal anti-inflammatory drug (NSAID) Suprofen is a notable example.

The general signaling pathway involving COX enzymes and the action of inhibitors is depicted below.

Caption: COX inhibition by this compound derivatives.

Quantitative data for the COX-inhibitory activity of selected derivatives are provided in Table 3.

| Derivative | Target | IC₅₀ (µM) | Reference |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | 0.29 | |

| Thioester derivative of NSAID | COX-2 | 0.20 - 0.69 | [8] |

| Phenolcarboxylic acids | COX-2 | 50% inhibition | [9] |

Table 3: COX-Inhibitory Activity of this compound Derivatives

Anticancer Activity

Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents.[10][11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis through caspase activation, disruption of mitochondrial membrane potential, and interaction with key cellular targets like tubulin.[11][12]

The signaling cascade leading to apoptosis initiated by some thiophene derivatives is illustrated below.

Caption: Apoptosis induction by a thiophene carboxamide derivative.

Some thiophene derivatives also act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that targets tubulin polymerization.[12] By binding to the colchicine-binding site on tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[12][13]

The cytotoxic activity of several thiophene carboxamide derivatives against various cancer cell lines is summarized in Table 4.

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Thiophene carboxamide 2b | Hep3B | 5.46 | [12][13] |

| Thiophene carboxamide 2e | Hep3B | 12.58 | [12][13] |

| 2-Bromo-5-(2-methylphenyl)thiophene (BMPT) | HepG2, Caco-2 | Low µM range | [10] |

| Oxime functionalized thiophene | MCF-7 | 0.28 | [10] |

Table 4: Anticancer Activity of Selected this compound Derivatives

Other Applications

Beyond their therapeutic potential, derivatives of this compound are utilized in materials science as building blocks for conductive polymers and organic semiconductors.[14] They also find application in the agrochemical industry as herbicides and fungicides.

Conclusion

This compound and its derivatives constitute a rich and diverse family of chemical compounds with significant scientific and commercial value. Their versatile synthesis and wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscore their importance in drug discovery and development. The continued exploration of this chemical space is likely to yield novel therapeutic agents and advanced materials with improved efficacy and functionality. This guide provides a foundational understanding for researchers and scientists to further investigate and harness the potential of these remarkable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 527-72-0 [chemicalbook.com]

- 3. This compound ReagentPlus , 99 527-72-0 [sigmaaldrich.com]

- 4. This compound | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 527-72-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenolcarboxylic acids from medicinal herbs exert anticancer effects through disruption of COX-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 11. [PDF] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytogrowth-inhibitory activities of this compound and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Thiophenecarboxylic Acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Thiophenecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details experimental protocols, presents quantitative data in a structured format, and illustrates relevant workflows.

Data Presentation: Spectroscopic Profile

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals for the three protons on the thiophene ring and the acidic proton of the carboxyl group. The data presented below is typically observed in an acetone-d6 solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet of doublets | 1H | H5 |

| ~7.70 | Doublet of doublets | 1H | H3 |

| ~7.15 | Doublet of doublets | 1H | H4 |

| >10 (broad) | Singlet | 1H | -COOH |

Note: Actual chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carboxylic acid carbons typically appear in the 160-185 ppm range.[2] While a definitive spectrum for the parent acid was not available in the referenced databases, the expected chemical shift regions are indicated below based on general principles and data for related structures.[1][3][4]

| Chemical Shift (δ) ppm | Assignment |

| ~160-170 | C=O |

| ~130-140 | C2 |

| ~130-140 | C5 |

| ~125-135 | C3 |

| ~125-135 | C4 |

Note: The data for the parent acid is not available from the searched sources. The values for the thiophene ring carbons are estimations based on substituted thiophene derivatives.[1]

Table 3: FTIR Spectroscopic Data

The infrared spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data below was obtained from a solid sample using the KBr pellet method.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3113 | Weak | C-H Aromatic Stretch |

| 2500-3300 | Strong, Broad | O-H Carboxylic Acid Stretch |

| ~1710 | Strong | C=O Carbonyl Stretch |

| ~1528 | Medium | C-C Aromatic Ring Stretch |

| ~1413 | Medium | C-C Aromatic Ring Stretch |

| ~1352 | Medium | C-C Aromatic Ring Stretch |

| ~1290 | Strong | C-O Stretch |

| ~940 | Medium, Broad | O-H Out-of-Plane Bend |

| ~710 | Medium | C-S Stretch |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a spectrometer, such as a Bruker AC-300 or equivalent, operating at a field strength of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

A standard pulse program is used to acquire the proton spectrum.

-

The spectral width is set to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Data is acquired for a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.

-

The spectral width is set to accommodate the full range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol describes the acquisition of an FTIR spectrum using the KBr pellet technique:[5]

-

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer, such as a JASCO-6300 or equivalent.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is then placed in the spectrometer's sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[5]

-

Multiple scans are averaged to improve the signal-to-noise ratio. The spectral resolution is typically set to 2 cm⁻¹.[5]

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

Diagrams created using Graphviz are provided below to illustrate key processes and relationships.

3.1. Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

3.2. Synthesis Pathway of this compound

This diagram illustrates a common synthetic route to this compound, starting from 2-acetylthiophene.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 2-Thiophenecarboxylic Acid: Solubility and Stability for Researchers and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] Its thiophene ring imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for researchers, scientists, and drug development professionals to ensure the robustness and reproducibility of experimental outcomes and to develop effective formulations.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data where available, detailed experimental protocols for its assessment, and insights into its degradation pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound exhibits a range of solubilities in various solvents, governed by its polar carboxylic acid group and the relatively nonpolar thiophene ring.

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in hot water, ethanol, and ether.[2][3] It is reported to be slightly soluble in acetone and chloroform.[2] The compound demonstrates excellent solubility in many organic solvents, which facilitates its use in a variety of chemical reactions and formulations.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively published across a wide range of solvents and temperatures. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 80 g/L | [2] |

| Water | Not Specified | log10(S) = -1.29 mol/L | [4] |

Note: The solubility of carboxylic acids in organic solvents can be significantly influenced by the presence of water.[5]

Stability Profile

Understanding the stability of this compound under various environmental conditions is crucial for its handling, storage, and the development of stable pharmaceutical formulations.

General Stability

This compound is generally considered a stable compound under normal storage conditions.[6] It is recommended to store it in a cool, dry, and dark place in a tightly sealed container.[2]

Stability Under Stress Conditions

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. While specific kinetic data for this compound is limited in the public domain, its reactivity can be inferred from its chemical structure and data on related compounds.

| Stress Condition | Expected Stability and Degradation Pathway |

| Acidic (Hydrolysis) | Expected to be relatively stable in dilute acidic conditions. Under strong acidic conditions and elevated temperatures, the thiophene ring may be susceptible to cleavage. |

| Basic (Hydrolysis) | As a carboxylic acid, it will readily react with bases to form salts. At high pH and temperature, decarboxylation or other degradation reactions may occur. For the related compound 2-acetylthiophene, hydrolysis under basic conditions can lead to the formation of thiophene and a carboxylate salt.[7] |

| Oxidative | Susceptible to oxidation, which can lead to the formation of thiophene S-oxides or ring-opening products.[7] Strong oxidizing agents are noted as being incompatible.[6] |

| Thermal | The compound has a high boiling point (260 °C), suggesting good thermal stability.[8] However, at elevated temperatures, thermal decomposition will occur, potentially leading to the release of carbon monoxide, carbon dioxide, and sulfur oxides.[6] |

| Photostability | Aromatic compounds and heterocycles can be susceptible to photodegradation. Exposure to UV or visible light may induce degradation reactions. Specific photostability data for this compound is not readily available, but testing according to ICH Q1B guidelines is recommended. |

Experimental Protocols

The following sections provide detailed methodologies for the determination of solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, chloroform, DMSO)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a validated spectrophotometric method

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the set temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method. Determine the concentration of dissolved this compound using a validated HPLC-UV method or UV-Vis spectrophotometry.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a compound under various stress conditions.

Objective: To evaluate the chemical stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Forced degradation chamber (temperature and humidity controlled)

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a UV or PDA detector

-

pH meter

Methodology:

-